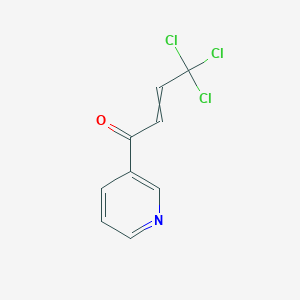![molecular formula C15H11N3O2 B14352163 2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the cyclization of acyclic semicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an ethanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Known for its broad range of chemical and biological properties.
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11N3O2 |
|---|---|
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
2-[(E)-(5-phenyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-4-8-12(13)10-16-15-18-17-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b16-10+ |
Clé InChI |
CNELERICMWZVDT-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/C3=CC=CC=C3O |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
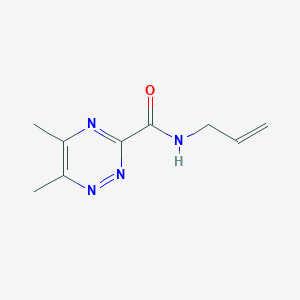



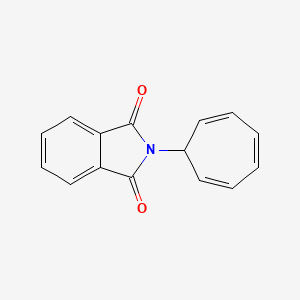
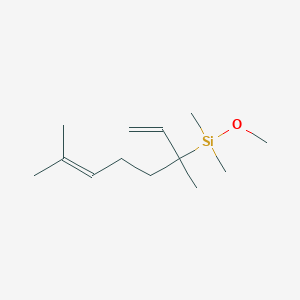
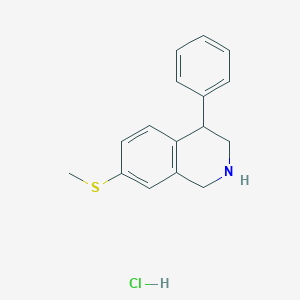
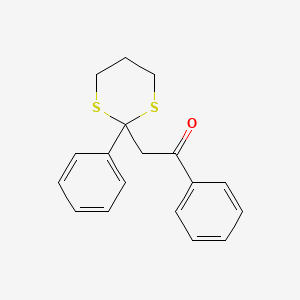
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
